molecular formula C14H9NNaO5S B12306301 CID 88262242

CID 88262242

Cat. No.: B12306301
M. Wt: 326.28 g/mol
InChI Key: XWJCZOUJEGAAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves the sulfonation of 1-aminoanthraquinone. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation and neutralization steps but is optimized for large-scale production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9NNaO5S

Molecular Weight

326.28 g/mol

InChI

InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);

InChI Key

XWJCZOUJEGAAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.